

A Technical Guide to Pretomanid-d4 for Researchers

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Compound of Interest

Compound Name: Pretomanid-d4

Cat. No.: B15143092

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This technical guide provides an in-depth overview of **Pretomanid-d4**, a deuterated analog of the anti-tuberculosis agent Pretomanid. It is intended for researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound as an internal standard for quantitative analysis or as a tracer in metabolic studies.

Core Compound Identification

Pretomanid-d4 is the deuterium-labeled version of Pretomanid (also known as PA-824), a novel nitroimidazole antibiotic. The strategic placement of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Abstract Service (CAS) Number: The definitive CAS number for **Pretomanid-d4** is 1346617-34-2^{[1][2][3][4]}. The CAS number for the unlabeled parent compound, Pretomanid, is 187235-37-6^{[2][3][5]}.

Sourcing and Availability

Pretomanid-d4 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. Researchers should note that these products are intended for laboratory research use only and not for human consumption^{[1][5]}.

Table 1: Commercial Suppliers of **Pretomanid-d4**

Supplier	Website	Available Quantities	Purity
MedchemExpress	medchemexpress.com	500 µg	99.39% [1]
LGC Standards	lgcstandards.com	Custom	>95% (HPLC) [2]
Clinivex	clinivex.com	10mg, 25mg, 50mg, 100mg	Not specified
CymitQuimica	cymitquimica.com	5mg, 10mg, 25mg, 50mg, 100mg	Not specified
InvivoChem	invivochem.com	Not specified for d4 variant	Not specified

Physicochemical and Analytical Data

The following tables summarize key quantitative data for **Pretomanid-d4** and the pharmacokinetic properties of its parent compound, Pretomanid.

Table 2: Physicochemical Properties of **Pretomanid-d4**

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₈ D ₄ F ₃ N ₃ O ₅	[2] [3] [4]
Molecular Weight	363.28 g/mol	[2] [3] [4]
Appearance	White to off-white/yellow solid	[5] [6]
LogP	2.42	[6]
Solubility	Practically insoluble in water	[6]

Table 3: Pharmacokinetic Parameters of Unlabeled Pretomanid (Single 200 mg Oral Dose)

Parameter	Value	Source(s)
Mean Cmax	2.0 µg/mL	[7]
Median Tmax	5.0 hours	[7]
Mean AUC _∞	53.0 µg·h/mL	[7]
Plasma Protein Binding	~86.4%	[7]
Apparent Volume of Distribution	97 L	[7]

Table 4: Performance of a Validated LC-MS/MS Assay for Unlabeled Pretomanid in Human Plasma

Parameter	Value	Source(s)
Calibration Range	10 - 10,000 ng/mL	[8]
Inter-day Precision (%CV)	< 9%	[8]
Intra-day Precision (%CV)	< 9%	[8]
Accuracy	95.2% - 110%	[8]
Mean Recovery	72.4%	[8]

Experimental Protocols

This section details established methodologies for the synthesis and analysis of Pretomanid. These protocols can be adapted for work with **Pretomanid-d4**.

General Synthesis Outline

The synthesis of Pretomanid has been approached through various routes, often aiming to avoid hazardous starting materials like 2,4-dinitroimidazole[7][9]. A common modern strategy is outlined below.

- N-Alkylation: A protected (S)-glycidol derivative is reacted with a nitroimidazole precursor, such as 2-bromo-4-nitro-1H-imidazole[9][10].

- **Aryl Moiety Installation:** The resulting alcohol intermediate is then reacted with a 4-(trifluoromethoxy)benzyl bromide to form the key benzyl ether linkage[7].
- **Deprotection and Cyclization:** The protecting group on the glycidol moiety is removed. Subsequent treatment with a base (e.g., potassium hydroxide in methanol) induces intramolecular cyclization to form the final oxazine ring structure of Pretomanid[7].
- **Purification:** The final product is purified, typically through recrystallization, to yield Pretomanid[7].

Stability-Indicating RP-HPLC Method

This method is suitable for determining the concentration of Pretomanid and resolving it from potential degradation products[11][12].

- **Instrumentation:** High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- **Column:** C18 reverse-phase column (e.g., Xtimate C18, 250mm x 4.6mm, 5µm)[12].
- **Mobile Phase:** A mixture of Methanol, Acetonitrile, and an aqueous buffer. A typical composition is Methanol: Acetonitrile: Ammonium phosphate buffer (55:40:05, v/v/v)[12]. An alternative is 10 mM ammonium acetate (pH 3): Methanol (65:35, v/v)[11].
- **Flow Rate:** 1.0 mL/min[12].
- **Detection Wavelength:** 262 nm or 320 nm, where Pretomanid shows significant absorbance[11][12].
- **Standard Preparation:** Prepare a stock solution by dissolving Pretomanid (or **Pretomanid-d4**) in methanol to a concentration of 1000 µg/mL. Further dilutions are made with methanol to create calibration standards (e.g., 5-40 µg/mL)[11][12].
- **Sample Analysis:** Inject the prepared standards and samples into the HPLC system and integrate the peak area for quantification.

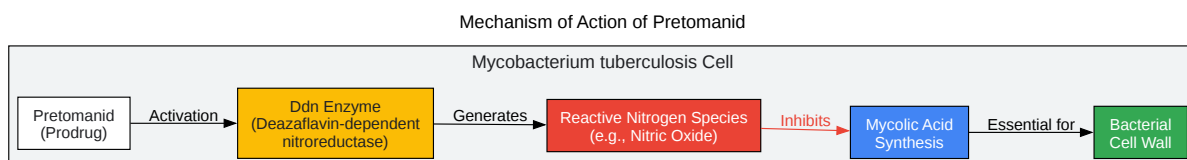
LC-MS/MS Method for Quantification in Human Plasma

This highly sensitive and specific method is used for pharmacokinetic studies[8]. **Pretomanid-d4** is the ideal internal standard for this assay.

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source[8].
- Sample Preparation (Liquid-Liquid Extraction):
 - To 40 µL of human plasma, add the internal standard (**Pretomanid-d4**).
 - Perform liquid-liquid extraction to separate the analyte from plasma components.
 - Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.
- Chromatographic Separation:
 - Column: Agilent Poroshell C18 or equivalent[8].
 - Elution: Isocratic elution at a flow rate of 400 µL/min[8].
- Mass Spectrometry Detection:
 - Mode: Multiple Reaction Monitoring (MRM) for high specificity[8].
 - Ionization: Positive Electrospray Ionization (ESI+).
 - Transitions: Monitor specific precursor-to-product ion transitions for both Pretomanid and the **Pretomanid-d4** internal standard.

Visualized Workflows and Pathways

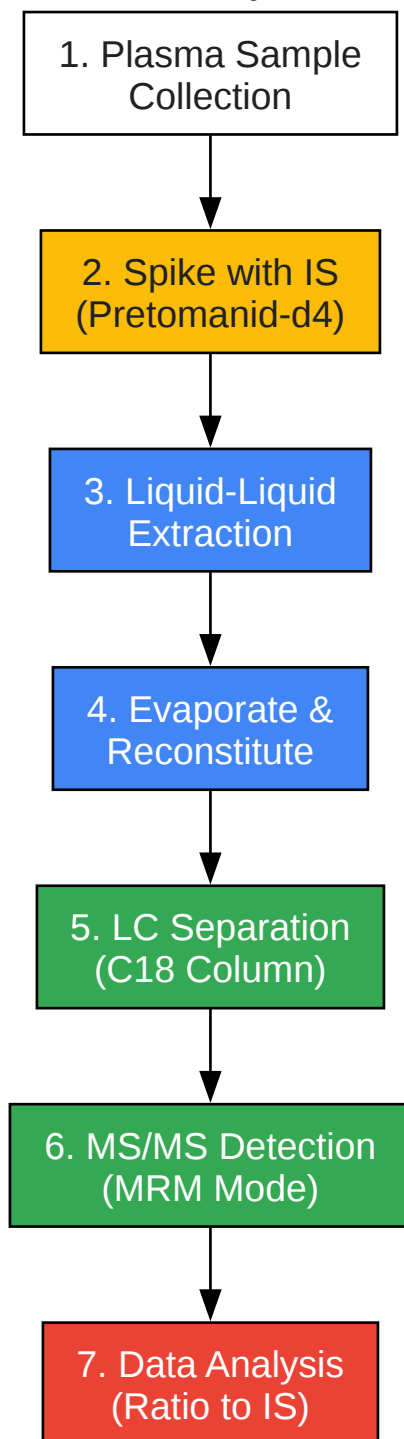
The following diagrams illustrate key processes related to Pretomanid and its deuterated analog.



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Caption: The metabolic activation pathway of Pretomanid within Mycobacterium tuberculosis.

LC-MS/MS Bioanalytical Workflow



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Caption: A typical workflow for quantifying Pretomanid in plasma using LC-MS/MS.

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